2-(Pentafluoropropenyl)acetate
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Overview
Description
2-(Pentafluoropropenyl)acetate is a chemical compound with the molecular formula C5H3F5O2 and a molecular weight of 190.07 g/mol . It is known for its unique structure, which includes a pentafluoropropenyl group attached to an acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(Pentafluoropropenyl)acetate can be achieved through several routes. One common method involves the reaction of chloropentafluoroacetone with acetic anhydride . The reaction conditions typically include the use of zinc as a catalyst, yielding the desired product with a high degree of purity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
2-(Pentafluoropropenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The pentafluoropropenyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(Pentafluoropropenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pentafluoropropenyl)acetate involves its interaction with specific molecular targets. The pentafluoropropenyl group can interact with various enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Pentafluoropropenyl)acetate can be compared with other fluorinated compounds, such as:
- 2-(Pentafluoropropenyl)benzoate
- 2-(Pentafluoropropenyl)propionate These compounds share similar structural features but differ in their specific functional groups. The unique properties of this compound, such as its reactivity and stability, make it distinct and valuable for various applications .
Properties
IUPAC Name |
1,1,3,3,3-pentafluoroprop-1-en-2-yl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O2/c1-2(11)12-3(4(6)7)5(8,9)10/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCIZRLPJSFMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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